N-(2,4-dichlorophenyl)-N'-phenylthiourea
Description
N-(2,4-Dichlorophenyl)-N'-phenylthiourea is a synthetic thiourea derivative synthesized via the Schotten-Baumann reaction between N-phenylthiourea and 2,4-dichlorobenzoyl chloride under reflux conditions . Its structure has been confirmed through IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The compound exhibits notable cytotoxic activity against breast cancer cell lines (MCF-7 and T47D), outperforming hydroxyurea in efficacy .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2S/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBLBUCXWXBYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N’-phenylthiourea typically involves the reaction of 2,4-dichloroaniline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
2,4-dichloroaniline+phenyl isothiocyanate→N-(2,4-dichlorophenyl)-N’-phenylthiourea
Industrial Production Methods
In industrial settings, the production of N-(2,4-dichlorophenyl)-N’-phenylthiourea may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dichlorophenyl)-N’-phenylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Halogen-Substituted Thioureas
Key Insights :
- Halogen position (e.g., 2,4-dichloro vs. 4-chloro) influences steric and electronic effects. Dichloro derivatives often exhibit higher bioactivity due to increased lipophilicity and electron-withdrawing effects .
- Fluorine substitution () enhances stability but may reduce cytotoxicity compared to chlorine.
Aromatic vs. Aliphatic Substituents
Key Insights :
- Aromatic extensions (e.g., biphenyl or phenoxyphenyl) enhance π-π stacking but may reduce solubility .
Functionalized Thioureas
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
